molecular formula C11H16O4 B14264970 Diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate CAS No. 189078-69-1

Diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate

Cat. No.: B14264970
CAS No.: 189078-69-1
M. Wt: 212.24 g/mol
InChI Key: WNVXZAQVCGCLKN-SECBINFHSA-N
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Description

Diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate is an organic compound with a unique structure that includes a cyclopentene ring substituted with two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a conjugated diene reacts with an alkene (dienophile) to form a cyclohexene ring, which can then be further functionalized to introduce the ester groups . Another method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in the presence of catalysts and under elevated temperatures to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in further biochemical reactions. The cyclopentene ring structure allows for unique interactions with enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate is unique due to its cyclopentene ring structure, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .

Properties

CAS No.

189078-69-1

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate

InChI

InChI=1S/C11H16O4/c1-3-14-10(12)8-5-6-9(7-8)11(13)15-4-2/h5,9H,3-4,6-7H2,1-2H3/t9-/m1/s1

InChI Key

WNVXZAQVCGCLKN-SECBINFHSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC=C(C1)C(=O)OCC

Canonical SMILES

CCOC(=O)C1CC=C(C1)C(=O)OCC

Origin of Product

United States

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